molecular formula C23H22N2O3S B11237015 6,7-dimethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11237015
M. Wt: 406.5 g/mol
InChI Key: VTAMRCZQCDIFGF-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and are often explored for their potential medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multiple steps:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The methyl and benzyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous flow synthesis: For more efficient and scalable production, continuous flow methods can be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For substitution reactions, catalysts like aluminum chloride can be used.

Major Products

    Oxidation products: Various oxo derivatives.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Compounds with different substituents on the aromatic rings.

Scientific Research Applications

6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazine derivatives: Compounds with similar thiazine rings but different substituents.

    Benzothiazine derivatives: Compounds with benzothiazine structures.

Uniqueness

6,7-DIMETHYL-N~9~-(2-METHYLBENZYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6,7-dimethyl-N-[(2-methylphenyl)methyl]-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-15-8-4-5-9-17(15)14-24-23(26)18-12-16(2)22-20(13-18)19-10-6-7-11-21(19)29(27,28)25(22)3/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

VTAMRCZQCDIFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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